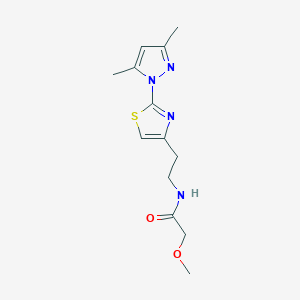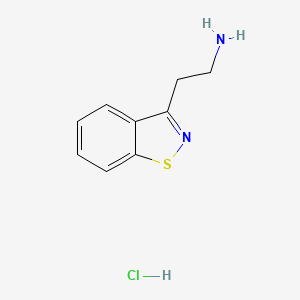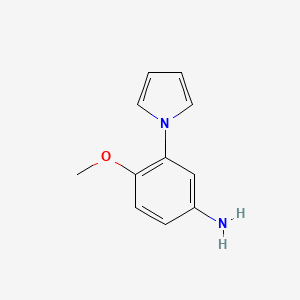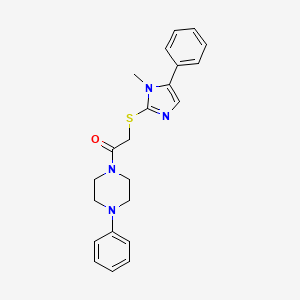
4-Methoxy-2,6-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,6-dimethylpyridin-3-amine, also known as 4,6-dimethyl-3-O-methylnicotinamide, is an organic compound. It has a molecular formula of C8H12N2O and a molecular weight of 152.197 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It has a molecular weight of 152.2 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .
Aplicaciones Científicas De Investigación
Antifungal Applications
- Antifungal Agents : 4-Methoxy-2,6-dimethylpyridin-3-amine derivatives exhibit significant antifungal activity. A study demonstrated that synthesized dimethylpyrimidin-derivatives, which are closely related to this compound, show biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).
Polymer Synthesis
- Catalyst in Polymer Synthesis : This compound has been studied as part of a highly efficient aromatic amine ligand/copper(I) chloride catalyst system for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). Its use in the catalyst system showed high efficiency and fast polymerization rates (Kim et al., 2018).
Chemical Synthesis and Reactivity
Chemical Synthesis : Studies have shown that this compound can be involved in the synthesis of various compounds. For instance, reactions involving 4-methoxy-2,6-dimethylpyrylium perchlorate and amines resulted in the isolation of both 4-iminiopyran salts and pyridinium salts (Sammes & Yip, 1978).
Reactivity with Other Chemicals : Another study explored the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines, finding that 4-aryliminio-2,6-dimethylpyran salts and 1-aryl-4-methoxy-2,6-dimethylpyridinium salts could be isolated, depending on the basicity of the amine used in the reaction (Sammes & Yip, 1979).
Antioxidant Properties
- Antioxidant Research : The compound has been involved in the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols with interesting antioxidant properties. This highlights its potential role in creating compounds with significant antioxidant activities (Wijtmans et al., 2004).
Catalysis and Reaction Studies
- Catalyst for Copolymerization : this compound related compounds have been used as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with low molecular weight and narrow dispersities. This suggests its utility in catalyst systems for polymer synthesis (Devaine-Pressing et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-2,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZFVDPADPPSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)





![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)

![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

